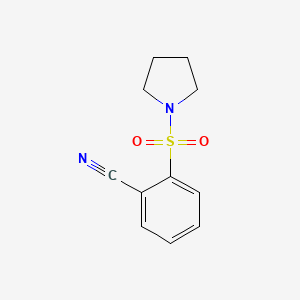

2-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Description

Overview of Benzonitrile (B105546) and Sulfonyl Scaffolds in Organic Synthesis

The benzonitrile unit, an aromatic ring bearing a nitrile (-C≡N) group, is a common feature in many pharmaceuticals and agrochemicals. The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides. This chemical reactivity makes benzonitrile derivatives valuable intermediates in multi-step synthetic pathways.

The sulfonyl group (-SO₂-) acts as a robust and stable linker in molecular architecture. Sulfonamides, which contain a sulfonyl group attached to a nitrogen atom, are a cornerstone of medicinal chemistry, famously exemplified by the sulfa class of antibiotics. The sulfonyl group is known for its ability to participate in hydrogen bonding and to influence the electronic properties of a molecule, thereby affecting its biological activity and pharmacokinetic profile.

Significance of Pyrrolidine (B122466) Moieties in Chemical Structures

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. clearsynth.combmrb.io This moiety is found in a vast array of natural products and synthetic drugs, contributing to their biological activity and improving their physicochemical properties, such as solubility and metabolic stability. nih.govresearchgate.net The non-planar, three-dimensional structure of the pyrrolidine ring allows for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. clearsynth.combmrb.io Its nitrogen atom can act as a hydrogen bond acceptor or as a basic center, further enhancing its utility in drug design. bmrb.io

Rationale for Academic Investigation of 2-(Pyrrolidin-1-ylsulfonyl)benzonitrile

The academic interest in this compound stems from its potential as a key intermediate in the synthesis of novel bioactive compounds, particularly in the realm of kinase inhibitors. The related compound, 4-(pyrrolidin-1-ylsulfonyl)aniline, has been utilized as a crucial reagent in the development of inhibitors for enzymes such as FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov The structural similarities suggest that this compound could serve a similar role, providing a scaffold for the generation of new chemical entities with potential therapeutic applications. The combination of the drug-like pyrrolidine moiety, the versatile benzonitrile group, and the stable sulfonyl linker makes this compound a prime candidate for exploration in drug discovery programs.

While detailed, dedicated academic studies on this compound are not extensively reported in publicly available literature, its value is implied by its role as a building block. The synthesis of complex molecules often involves the use of such pre-functionalized intermediates to streamline the synthetic process and introduce desired chemical features.

Below are tables detailing the general properties of the constituent chemical moieties, which underscore the rationale for the academic investigation of the combined molecule.

| Property | Description |

| Name | Benzonitrile |

| Formula | C₇H₅N |

| Key Features | Aromatic ring with a nitrile group. The nitrile group is a versatile synthetic handle. |

| Significance in Synthesis | Serves as a precursor to amines, amides, carboxylic acids, and other functional groups. |

| Property | Description |

| Name | Sulfonyl Group |

| Formula | -SO₂- |

| Key Features | A divalent functional group consisting of a sulfur atom double-bonded to two oxygen atoms. |

| Significance in Synthesis | Forms stable sulfonamides, which are important pharmacophores. Influences electronic properties and hydrogen bonding capabilities. |

| Property | Description |

| Name | Pyrrolidine |

| Formula | C₄H₉N |

| Key Features | Five-membered saturated nitrogen-containing heterocycle. clearsynth.com |

| Significance in Synthesis | A privileged scaffold in medicinal chemistry, imparting favorable physicochemical properties and providing a 3D structural element. clearsynth.combmrb.io |

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps in designing a logical synthetic pathway. For this compound, the primary disconnections can be made at the sulfonamide bond and the carbon-sulfur bond of the benzonitrile core.

Scheme 1: Retrosynthetic Analysis of this compound

Disconnection of the Sulfonamide N-S Bond: The most intuitive disconnection is at the nitrogen-sulfur bond of the sulfonamide moiety. This leads to two key precursors: 2-cyanobenzenesulfonyl chloride and pyrrolidine. This is a common and reliable method for the formation of sulfonamides.

Disconnection of the Aryl-S Bond: An alternative disconnection can be made at the aromatic carbon-sulfur bond. This would involve the sulfonylation of a pre-existing benzonitrile molecule or the cyanation of a pre-existing phenylsulfonylpyrrolidine.

This analysis suggests that the most straightforward synthetic strategy would involve the reaction between a derivative of 2-cyanobenzene and a pyrrolidine derivative.

Direct Synthesis Approaches to this compound

Based on the retrosynthetic analysis, several direct synthesis approaches can be envisioned for the construction of this compound. These methods focus on the efficient formation of the key sulfonamide linkage and the incorporation of the nitrile and pyrrolidine functionalities.

The introduction of the sulfonyl group onto the benzene (B151609) ring is a critical step. A common method is the chlorosulfonylation of benzonitrile. However, this reaction can be challenging due to the deactivating nature of the nitrile group.

Alternatively, the synthesis can start from a pre-functionalized benzene ring, such as 2-aminobenzonitrile or 2-halobenzonitrile, which can then be converted to the corresponding sulfonyl chloride. A widely used method for synthesizing sulfonyl chlorides from thiols involves oxidation with reagents like N-chlorosuccinimide (NCS) organic-chemistry.org.

Table 1: Comparison of Reagents for Sulfonyl Chloride Formation

| Reagent | Advantages | Disadvantages |

| Chlorosulfonic Acid | Readily available, potent | Harsh reaction conditions, potential for side reactions |

| N-Chlorosuccinimide (NCS) | Milder conditions | May require a precursor thiol |

| H2O2/SOCl2 | High reactivity, short reaction times | Can be highly exothermic |

The nitrile group is a key functional group of the target molecule. Aromatic nitriles can be synthesized through various methods fiveable.me. One of the most common laboratory methods for the synthesis of aromatic nitriles is the Sandmeyer reaction, which involves the diazotization of an aniline derivative followed by treatment with a cyanide salt wikipedia.org. Another approach is the dehydration of primary amides using reagents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) wikipedia.orglibretexts.org.

For the synthesis of this compound, a plausible route would be to start with a precursor that already contains the nitrile group, such as 2-aminobenzonitrile, and then introduce the sulfonylpyrrolidine moiety.

Table 2: Common Methods for Nitrile Synthesis

| Method | Starting Material | Reagents | Key Features |

| Sandmeyer Reaction | Aniline | NaNO2, HCl, CuCN | Versatile for aromatic nitriles wikipedia.org |

| Dehydration of Amides | Primary Amide | P2O5, SOCl2 | Effective for converting amides to nitriles wikipedia.orglibretexts.org |

| Nucleophilic Substitution | Alkyl Halide | NaCN | Suitable for aliphatic nitriles libretexts.org |

| From Aldehydes | Aldehyde | Hydroxylamine, then dehydration | Two-step process |

The final key component is the pyrrolidine ring. In the context of synthesizing this compound, the most direct approach is to use pyrrolidine itself as a nucleophile to react with 2-cyanobenzenesulfonyl chloride. This reaction is a classic example of sulfonamide bond formation thieme-connect.com.

The reaction typically proceeds in the presence of a base to neutralize the HCl byproduct. Common bases include pyridine, triethylamine, or even an excess of the amine reactant. The synthesis of N-sulfonyl pyrrolidine derivatives has been described in the literature, often in the context of creating molecules with specific biological activities researchgate.net.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of sulfonamides is an area of growing interest, aiming to reduce the environmental impact of chemical processes.

Traditional sulfonamide synthesis often utilizes volatile and hazardous organic solvents. To address this, researchers have explored more environmentally benign alternatives. One approach is the use of water as a solvent for sulfonamide synthesis, which offers significant environmental benefits rsc.org. Another green approach is the use of deep eutectic solvents (DES) as a reaction medium, which are biodegradable and have low toxicity thieme-connect.com.

Mechanochemical synthesis, which involves grinding solid reactants together, is another solvent-free method that can be applied to the synthesis of sulfonamides, often resulting in high yields and reduced waste thieme-connect.com.

Table 3: Green Solvents and Methods for Sulfonamide Synthesis

| Solvent/Method | Description | Advantages |

| Water | Use of aqueous media for the reaction. | Environmentally benign, readily available, non-toxic rsc.org. |

| Deep Eutectic Solvents (DES) | A mixture of a hydrogen bond donor and a hydrogen bond acceptor. | Biodegradable, low toxicity, can be recycled thieme-connect.com. |

| Mechanochemistry | Grinding of solid reactants. | Solvent-free, high yields, reduced waste thieme-connect.com. |

| Nano-Ru/Fe3O4 Catalyst | Heterogeneous catalyst for direct coupling of sulfonamides and alcohols. | Environmentally benign, catalyst can be easily isolated and reused acs.org. |

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylsulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c12-9-10-5-1-2-6-11(10)16(14,15)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLJOGMEQPNZOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 2 Pyrrolidin 1 Ylsulfonyl Benzonitrile

Reactivity of the Benzonitrile (B105546) Moiety in 2-(Pyrrolidin-1-ylsulfonyl)benzonitrile

The benzonitrile portion of the molecule is characterized by the carbon-nitrogen triple bond, which is inherently polarized, rendering the carbon atom electrophilic. This electrophilicity is substantially amplified by the ortho-sulfonyl group (-SO₂-), which exerts a strong electron-withdrawing inductive effect. This activation makes the nitrile group a prime target for a variety of chemical transformations.

Nucleophilic Additions to the Nitrile Group

The electron-deficient nature of the nitrile carbon in this compound makes it highly susceptible to attack by nucleophiles. wikipedia.org This reaction, known as nucleophilic addition, typically involves the breaking of one of the pi bonds in the C≡N triple bond to form a new single bond with the nucleophile, resulting in a tetrahedral intermediate. fiveable.meyoutube.comyoutube.com

Common nucleophilic addition reactions applicable to this activated nitrile include:

Hydrolysis: Under acidic or alkaline conditions, the nitrile group can be hydrolyzed. The reaction proceeds in two stages: first to a benzamide derivative and subsequently to the corresponding benzoic acid, releasing ammonia or an ammonium salt. libretexts.org Heating the nitrile with an acid like HCl or a base like NaOH facilitates this transformation.

Reaction with Organometallic Reagents: Strong nucleophiles such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add across the nitrile's triple bond. The initial product is an imine salt, which upon aqueous workup (hydrolysis), yields a ketone. For example, reaction with methylmagnesium bromide would be expected to produce 2-(pyrrolidin-1-ylsulfonyl)acetophenone after hydrolysis.

The general mechanism for nucleophilic addition is outlined below:

Table 1: General Nucleophilic Addition Reactions at the Nitrile Group| Reaction | Nucleophile | Reagents/Conditions | Intermediate | Final Product |

|---|---|---|---|---|

| Hydrolysis | H₂O | H₃O⁺ or OH⁻, heat | Amide | Carboxylic Acid |

Reduction Reactions to Form Amines

The nitrile group can be completely reduced to a primary amine (a -CH₂NH₂ group). This transformation is a cornerstone of synthetic chemistry for the preparation of benzylamines from benzonitriles. Research indicates that the reduction of benzonitriles is significantly faster and occurs in higher yields when the aromatic ring possesses one or more electron-withdrawing groups. nih.gov The ortho-sulfonyl group in this compound therefore activates the molecule for this type of reduction.

A variety of reducing agents can accomplish this transformation, with differing selectivities and under various conditions. nih.gov

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is an effective but often requires high pressures and temperatures.

Chemical Hydride Reagents: Reagents like Lithium Aluminum Hydride (LiAlH₄) are powerful enough to reduce nitriles to primary amines. More selective reagents have also been developed. For instance, diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (LiBH₄) is highly effective for reducing a wide range of aromatic nitriles to primary amines in excellent yields. nih.gov

Electrochemical Methods: Electrohydrogenation under mild aqueous conditions has also been demonstrated as a viable method for converting benzonitrile to benzylamine, offering a greener alternative to traditional reagents. acs.org

Table 2: Selected Reduction Methods for Aromatic Nitriles

| Method | Reagents | Conditions | Product | Research Finding |

|---|---|---|---|---|

| Chemical Reduction | Diisopropylaminoborane / cat. LiBH₄ | Ambient Temperature | 2-(Pyrrolidin-1-ylsulfonyl)benzylamine | Benzonitriles with electron-withdrawing groups show faster reactions and higher yields. nih.gov |

| Catalytic Hydrogenation | H₂, RuHCl{ethP₂(NH)₂} / KOᵗBu | Toluene | 2-(Pyrrolidin-1-ylsulfonyl)benzylamine | Ruthenium hydride complexes are active catalysts for the hydrogenation of benzonitrile to benzylamine. acs.org |

Cycloaddition Reactions Involving the Nitrile Functionality

The pi systems of the nitrile group can participate in cycloaddition reactions, serving as a two-atom component for the construction of five-membered heterocyclic rings. These reactions are powerful tools for synthesizing important structural motifs found in medicinal chemistry.

A prominent example is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between a nitrile and an azide to form a tetrazole ring. nih.gov The reaction of this compound with an azide source, such as sodium azide (NaN₃) typically in the presence of a Lewis or Brønsted acid catalyst (e.g., ammonium chloride), would yield the corresponding 5-substituted-1H-tetrazole. chalcogen.royoutube.com The formation of the aromatic tetrazole ring provides a strong thermodynamic driving force for the reaction. youtube.com Studies have shown that aromatic nitriles with electron-withdrawing substituents can readily undergo this transformation. researchgate.net

Another class of 1,3-dipolar cycloaddition involves nitrile oxides, which react with alkenes to form isoxazolines or with alkynes to form isoxazoles. rsc.orgmdpi.comnih.gov While the nitrile in this compound itself is not the 1,3-dipole, its derivatives can be converted to species like nitrile oxides for subsequent cycloaddition reactions.

Table 3: Representative Cycloaddition Reaction for Benzonitriles

| Reaction Type | Reactants | Reagents/Conditions | Product Class |

|---|

Reactivity of the Pyrrolidine (B122466) Ring in this compound

The pyrrolidine ring is part of a sulfonamide linkage, where the nitrogen atom is bonded to a sulfonyl group. This feature dominates the reactivity of the heterocyclic portion of the molecule. The sulfonamide nitrogen is significantly less basic and nucleophilic than a typical secondary amine nitrogen due to the delocalization of its lone pair of electrons into the adjacent sulfonyl group.

Nitrogen-Centered Reactions and Functionalization

Recent advances in synthetic chemistry have highlighted the utility of sulfonamides as precursors for nitrogen-centered radicals. nih.govrsc.org These highly reactive intermediates can be generated under various conditions, including photoredox catalysis, and participate in a range of bond-forming reactions. nih.gov

For this compound, the generation of a nitrogen-centered radical could be envisioned through a single-electron transfer (SET) mechanism. nih.gov Once formed, this aminyl radical could undergo several potential transformations:

Intramolecular C-H Amination: If a suitable C-H bond is accessible, the radical could cyclize to form new bicyclic structures, although this is less likely with the stable pyrrolidine ring.

Intermolecular Reactions: The radical could add to alkenes or arenes, or participate in coupling reactions to form new C-N bonds. For instance, a strategy has been reported where aminyl radicals generated from sulfonamides couple with carbon-centered radicals to form amidines. nih.gov

The generation and application of nitrogen-centered radicals represent a modern approach to C-N bond formation, moving beyond traditional polar reactions. rsc.orgscripps.edursc.org

Ring Transformation Studies

The N-sulfonylpyrrolidine ring is a robust and generally stable heterocyclic system. The N-S bond of the sulfonamide is strong, and the five-membered saturated ring is conformationally stable. As such, ring transformation studies—such as ring-opening, ring-expansion, or contraction—are not commonly reported for this specific moiety under general conditions.

While synthetic methods for the skeletal transformation of other saturated nitrogen heterocycles, like the oxidative rearrangement and ring contraction of piperidines to pyrrolidines, have been developed, these often rely on specific functionalities or activating groups not present in a simple N-sulfonylpyrrolidine. researchgate.net The stability imparted by the sulfonamide group makes the pyrrolidine ring in this compound generally unreactive towards skeletal rearrangement, preserving its structure through most synthetic transformations focused on the benzonitrile moiety.

Reactivity of the Sulfonyl Group in this compound

The sulfonamide linkage in this compound is generally characterized by its high stability, a feature common to many sulfonamide-containing pharmaceuticals. nih.govchemrxiv.org This stability is attributed to the strong sulfur-nitrogen bond and the electron-withdrawing nature of the sulfonyl group. However, under specific conditions, the sulfonyl moiety can be activated to undergo further chemical transformations, serving as a handle for molecular functionalization.

Activation and Subsequent Functionalization of the Sulfonyl Moiety

While typically unreactive, the sulfonamide can be transformed into more reactive intermediates. nih.gov For instance, conversion to N-sulfonylimines or sulfonyl halides (chlorides or fluorides) renders the sulfur atom susceptible to nucleophilic attack. nih.gov This activation allows for the introduction of a wide array of functional groups.

Recent advancements have also focused on the photocatalytic late-stage functionalization of sulfonamides. This approach allows for the conversion of sulfonamides into sulfonyl radical intermediates, which can then engage in reactions with various alkene fragments, offering a metal-free method for derivatization. acs.orgresearchgate.net Another strategy involves the reductive cleavage of the N-S bond in secondary sulfonamides to generate sulfinates and amines. These intermediates can then react in situ with electrophiles to create a variety of medicinally relevant functional groups, such as sulfones. chemrxiv.org

The arylsulfonyl portion of the molecule can also act as a leaving group in certain nucleophilic substitution reactions. tandfonline.comtandfonline.com The efficiency of the sulfonyl group as a nucleofuge can be modulated by the electronic properties of the aryl ring. The presence of the electron-withdrawing nitrile group on the benzonitrile core of this compound would theoretically enhance the leaving group potential of the sulfonyl moiety.

Table 1: Representative Functionalization Reactions of the Sulfonyl Group

| Reaction Type | Reagents and Conditions | Product Class |

|---|---|---|

| Conversion to Sulfonyl Halide | Pyridinium intermediates | Electrophilic Sulfonyl Derivatives |

| N-S Bond Cleavage | Reductive conditions | Sulfinates and Amines |

| Photocatalytic Activation | Metal-free photocatalyst, alkene | Functionalized Sulfones |

Role in Linker Chemistry

The principles of activating the sulfonyl group for functionalization are highly relevant to its potential application in linker chemistry, particularly in the construction of antibody-drug conjugates (ADCs). nih.govacs.org In ADC design, a linker connects a monoclonal antibody to a cytotoxic drug, and its stability and cleavage characteristics are crucial for efficacy and safety.

The inherent stability of the sulfonamide bond makes it an attractive component for stable linkers. Conversely, the ability to activate the sulfonyl group or cleave the N-S bond under specific conditions could be exploited for controlled drug release mechanisms. For example, a linker incorporating the this compound scaffold could be designed to release a payload upon encountering a specific chemical environment within a target cell. The functionalization of the sulfonyl group, as described above, provides the chemical handles necessary to attach the payload or modify the linker's properties.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound allows for the systematic exploration of its chemical space and the optimization of its properties for various applications. Modifications can be introduced at the benzonitrile core, the pyrrolidine ring, or the sulfonyl group itself.

Structural Modifications of the Benzonitrile Core

The benzonitrile core offers multiple positions for substitution, allowing for the modulation of the molecule's electronic and steric properties. Standard aromatic substitution reactions can be employed to introduce a variety of functional groups onto the benzene (B151609) ring. For instance, electrophilic aromatic substitution reactions could introduce nitro or halo groups, which can then be further transformed.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, are powerful tools for the late-stage functionalization of the benzonitrile core. acs.org These reactions enable the introduction of a wide range of aryl, heteroaryl, or amino substituents, leading to a diverse library of analogues. The nitrile group itself can also be a point of modification, for example, through hydrolysis to a carboxylic acid or reduction to an amine, which significantly alters the chemical properties of the molecule.

Table 2: Examples of Benzonitrile Core Modifications

| Modification | Synthetic Approach | Potential Impact |

|---|---|---|

| Introduction of Substituents | Electrophilic Aromatic Substitution, Cross-Coupling | Altered electronics and solubility |

| Conversion of Nitrile Group | Hydrolysis, Reduction | Change in polarity and reactivity |

| Ring Annulation | Cyclization reactions | Increased structural complexity |

Pyrrolidine Ring Substitutions and Modifications

The pyrrolidine ring is a versatile scaffold in drug discovery, and its substitution pattern can significantly influence a molecule's biological activity and physicochemical properties. nih.gov The synthesis of substituted pyrrolidine sulfonamides has been a subject of interest, with various methods available for introducing substituents at different positions of the pyrrolidine ring. nih.govtandfonline.comresearchgate.net

For example, the use of chiral pyrrolidine precursors allows for the synthesis of enantiomerically pure derivatives, which is often crucial for biological applications. mdpi.com Multi-step synthetic sequences starting from commercially available substituted pyrrolidines or through the de novo synthesis of the pyrrolidine ring can provide access to a wide range of analogues with diverse substitution patterns. organic-chemistry.org

Table 3: Common Pyrrolidine Ring Modifications

| Position of Substitution | Type of Substituent | Synthetic Method |

|---|---|---|

| C-2 | Alkyl, Aryl | Asymmetric synthesis from proline derivatives |

| C-3 | Hydroxyl, Amino | Ring-opening of epoxides, aziridines |

| C-4 | Fluoro, Alkyl | Cycloaddition reactions |

Diversification of the Sulfonyl Group

Beyond the functionalization of the existing sulfonyl group, its complete replacement with bioisosteric analogues is a common strategy in medicinal chemistry to improve properties such as metabolic stability, solubility, and target engagement. tandfonline.comresearchgate.net

Sulfoximines and Sulfondiimidamides as Sulfonamide Bioisosteres

Sulfoximines, which are mono-aza analogues of sulfones, and sulfondiimidamides, the double-aza analogues of sulfonamides, have emerged as promising bioisosteres. cell.comacs.org These functional groups offer a three-dimensional structure, tunable polarity, and additional vectors for chemical modification at the nitrogen atoms. cell.comacs.org The synthesis of these analogues typically involves multi-step sequences starting from appropriate sulfur-containing precursors. The replacement of the sulfonyl group in this compound with a sulfoximine or sulfondiimidamide moiety would lead to novel classes of compounds with potentially improved pharmacological profiles.

Table 4: Bioisosteric Replacements for the Sulfonyl Group

| Bioisostere | Key Features | Synthetic Precursor |

|---|---|---|

| Sulfoximine | Chiral at sulfur, H-bond donor/acceptor | Sulfides |

| Sulfondiimidamide | Additional N-substituents possible | Unsymmetrical sulfurdiimides |

| Sulfonylguanidine | Modulates basicity of guanidine | Sulfonyl chlorides and guanidines |

Mechanistic Investigations of Key Reactions of this compound

Elucidation of Reaction Pathways

Information not available in published literature.

Transition State Analysis and Energy Profiles

Information not available in published literature.

Spectroscopic and Crystallographic Characterization of 2 Pyrrolidin 1 Ylsulfonyl Benzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(Pyrrolidin-1-ylsulfonyl)benzonitrile, both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide critical data for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct regions for the aromatic protons of the benzonitrile (B105546) ring and the aliphatic protons of the pyrrolidine (B122466) ring.

The four protons on the ortho-disubstituted benzene (B151609) ring are expected to appear in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effects of the electron-withdrawing sulfonyl (-SO₂) and nitrile (-CN) groups. compoundchem.comlibretexts.org This will likely result in a complex series of multiplets due to spin-spin coupling between adjacent protons.

The protons of the pyrrolidine ring would appear in the upfield region. The two methylene groups adjacent to the nitrogen atom (α-protons) are expected to resonate at a lower field (deshielded) compared to the β-protons, due to the inductive effect of the nitrogen atom. These α-protons typically appear as a triplet around δ 3.2-3.6 ppm, while the β-protons are expected to be observed as a multiplet around δ 1.8-2.2 ppm. ipb.pt

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (C₆H₄) | 7.5 - 8.5 | Multiplet (m) | 4H |

| Pyrrolidine (-CH₂-N-SO₂-) | 3.2 - 3.6 | Triplet (t) | 4H |

| Pyrrolidine (-CH₂-CH₂-N-) | 1.8 - 2.2 | Multiplet (m) | 4H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of 9 distinct signals are expected: 6 for the aromatic carbons, 1 for the nitrile carbon, and 2 for the pyrrolidine carbons (due to symmetry).

The aromatic carbons typically resonate in the δ 120-150 ppm range. libretexts.org The carbon atom attached to the nitrile group (ipso-carbon) and the carbon attached to the sulfonyl group would be significantly influenced by these substituents. The nitrile carbon itself is expected to appear around δ 115-120 ppm. compoundchem.com Quaternary carbons, those without attached protons, often show weaker signals. oregonstate.edu Due to the asymmetry of the ortho-substitution pattern, all six carbons of the benzene ring are chemically non-equivalent and should produce six distinct signals. libretexts.orgpearson.com

The two sets of methylene carbons in the pyrrolidine ring are expected at higher field. The carbons adjacent to the nitrogen (α-carbons) would be downfield relative to the β-carbons, likely appearing in the range of δ 45-55 ppm, while the β-carbons would appear further upfield, around δ 20-30 ppm. ipb.ptbhu.ac.in

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-S) | 135 - 145 |

| Aromatic (C-CN) | 110 - 120 |

| Aromatic (C-H) | 125 - 140 |

| Nitrile (-C≡N) | 115 - 120 |

| Pyrrolidine (α-C) | 45 - 55 |

| Pyrrolidine (β-C) | 20 - 30 |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to decipher their complex multiplet patterns. It would also show a clear correlation between the α- and β-protons within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. HSQC would be used to definitively assign which proton signal corresponds to which carbon signal for all the C-H bonds in the molecule, such as linking the aromatic proton signals to their respective aromatic carbon signals and the aliphatic proton signals to their corresponding pyrrolidine carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY could be used to confirm the through-space proximity between the α-protons of the pyrrolidine ring and the proton at the 3-position of the benzonitrile ring, further solidifying the ortho-substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₂N₂O₂S), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula.

The fragmentation of arylsulfonamides under mass spectrometry conditions has been studied. nih.govnih.gov Common fragmentation pathways involve the cleavage of the relatively weak S-N and C-S bonds. nih.gov A characteristic fragmentation for many arylsulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.govresearchgate.net Other expected fragmentation patterns would include the loss of the pyrrolidine ring and subsequent fragmentation of the remaining cyanobenzenesulfonyl moiety.

Interactive Data Table: Predicted HRMS Fragments

| Molecular Formula of Fragment | Predicted m/z | Possible Origin |

| [C₁₁H₁₂N₂O₂S + H]⁺ | 253.07 | Protonated Molecular Ion |

| [C₁₁H₁₂N₂ + H]⁺ | 189.11 | [M+H - SO₂]⁺ |

| [C₇H₄NO₂S]⁺ | 182.00 | Cleavage of S-N bond |

| [C₄H₈N]⁺ | 70.07 | Pyrrolidine fragment |

| [C₇H₅N]⁺ | 103.04 | Benzonitrile fragment from rearrangement |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Sulfonamide Group (-SO₂-N): This group is characterized by two strong stretching vibrations for the S=O bonds. The asymmetric stretch typically appears in the range of 1350-1310 cm⁻¹, and the symmetric stretch is found around 1170-1150 cm⁻¹. znaturforsch.com

Nitrile Group (-C≡N): The stretching vibration of the carbon-nitrogen triple bond is expected to produce a sharp, medium-intensity peak in the range of 2260-2220 cm⁻¹. researchgate.net

Aromatic Ring (C₆H₄): The spectrum would show C-H stretching vibrations for the sp²-hybridized carbons just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz Carbon-carbon stretching vibrations within the ring usually appear as a series of peaks in the 1600-1450 cm⁻¹ region.

Pyrrolidine Ring: The aliphatic C-H stretching vibrations of the methylene groups in the pyrrolidine ring are expected to appear just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹). vscht.cz

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Sulfonamide (S=O) | Asymmetric Stretch | 1350 - 1310 |

| Sulfonamide (S=O) | Symmetric Stretch | 1170 - 1150 |

| Nitrile (C≡N) | Stretch | 2260 - 2220 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aliphatic C-H | Stretch | 2990 - 2850 |

Despite a comprehensive search of scientific literature and crystallographic databases, no specific single crystal X-ray diffraction data for the compound “this compound” is publicly available. As a result, the requested detailed analysis of its absolute structure, crystal packing, and intermolecular interactions under the specified outline cannot be provided.

Extensive searches were conducted to locate crystallographic information for "this compound," including its crystal system, space group, unit cell dimensions, and details of its molecular arrangement in the solid state. However, these searches did not yield any published crystallographic reports for this specific molecule.

While crystallographic data exists for structurally related compounds containing either a benzonitrile or a pyrrolidinylsulfonyl moiety, the strict adherence to the subject compound as per the instructions prevents the inclusion of this information. The unique combination of the benzonitrile and pyrrolidin-1-ylsulfonyl groups at the 2-position of the benzene ring would dictate its specific crystal packing and intermolecular interactions, which cannot be accurately inferred from related but distinct molecules.

Therefore, the sections on Single Crystal X-ray Diffraction for Absolute Structure Determination and Analysis of Crystal Packing and Intermolecular Interactions cannot be completed.

Computational and Theoretical Investigations of 2 Pyrrolidin 1 Ylsulfonyl Benzonitrile

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For a molecule like 2-(Pyrrolidin-1-ylsulfonyl)benzonitrile, DFT is a particularly effective method, balancing computational cost with high accuracy. indexcopernicus.comnih.gov Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G+(d,p) to accurately model the molecule's electronic and structural features. researchgate.net

The electronic behavior of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This intramolecular charge transfer is a key aspect of molecular electronics and reactivity. researchgate.net For this compound, the HOMO is expected to be localized on the more electron-rich portions of the molecule, such as the pyrrolidine (B122466) ring and the benzene (B151609) ring, while the LUMO would likely be centered on the electron-withdrawing sulfonyl and nitrile groups.

Table 1: Representative FMO Properties for this compound Calculated values are illustrative and based on typical DFT (B3LYP/6-311G+(d,p)) results for similar aromatic sulfonamides.

| Parameter | Value (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 5.10 |

Determining the most stable three-dimensional structure of a molecule is a primary goal of computational chemistry. Geometry optimization calculations, typically performed using DFT methods, find the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles. indexcopernicus.com The resulting optimized structure corresponds to a true energy minimum on the potential energy surface, confirmed when a subsequent frequency calculation yields no imaginary frequencies. masjaps.com

For this compound, key parameters include the lengths of the S=O and C≡N bonds, the C-S-N bond angle that links the core functional groups, and the dihedral angles describing the orientation of the phenyl and pyrrolidine rings relative to the sulfonyl group. The pyrrolidine ring typically adopts a non-planar "envelope" or "twist" conformation. researchgate.net These geometric details are crucial for understanding steric interactions and how the molecule might interact with biological targets.

Table 2: Selected Optimized Geometric Parameters for this compound Values are representative of those obtained from DFT (B3LYP/6-311G+(d,p)) calculations for similar structures.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C≡N | 1.15 | C-C-CN | 179.5 |

| S=O (asym) | 1.45 | O-S-O | 120.5 |

| S=O (sym) | 1.45 | C-S-N | 106.0 |

| C-S | 1.78 | S-N-C(pyrrolidine) | 115.0 |

| S-N | 1.65 |

Vibrational frequency analysis serves a dual purpose: it confirms that an optimized geometry is a true minimum and it allows for the prediction of the molecule's infrared (IR) and Raman spectra. masjaps.com Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. researchgate.net

Theoretical vibrational spectra for this compound would show characteristic peaks for its functional groups. For instance, the nitrile (C≡N) group typically exhibits a strong, sharp stretching vibration around 2230 cm⁻¹. The sulfonyl (SO₂) group has characteristic symmetric and asymmetric stretching modes, usually found in the ranges of 1150-1200 cm⁻¹ and 1300-1350 cm⁻¹, respectively. mdpi.comcdnsciencepub.com Aromatic C-H and C-C stretching vibrations also appear in their expected regions. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by a factor (e.g., ~0.96) for better agreement with experimental data. researchgate.netspectroscopyonline.com

Table 3: Predicted Major Vibrational Frequencies for this compound Frequencies are illustrative and represent unscaled values from DFT calculations.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3050 |

| Aliphatic C-H Stretch | Pyrrolidine Ring | 2980 - 2870 |

| C≡N Stretch | Nitrile | ~2260 |

| S=O Asymmetric Stretch | Sulfonyl | ~1360 |

| S=O Symmetric Stretch | Sulfonyl | ~1180 |

| C-S Stretch | Aryl-Sulfonyl | ~750 |

Reactivity and Selectivity Predictions

Beyond static properties, computational methods can predict how a molecule will behave in a chemical reaction. Reactivity descriptors derived from DFT calculations help to quantify a molecule's stability and identify which atomic sites are most susceptible to attack.

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) indicates resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and measures the ease of electronic charge transfer. A softer molecule is more reactive. orientjchem.org

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These descriptors are invaluable for comparing the reactivity of different molecules and predicting reaction trends. researchgate.net

Table 4: Calculated Global Reactivity Descriptors for this compound Values are derived from the representative HOMO/LUMO energies in Table 1.

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) ≈ -EHOMO | -(-6.85) | 6.85 |

| Electron Affinity (A) ≈ -ELUMO | -(-1.75) | 1.75 |

| Electronegativity (χ) = (I+A)/2 | (6.85+1.75)/2 | 4.30 |

| Chemical Hardness (η) = (I-A)/2 | (6.85-1.75)/2 | 2.55 |

| Chemical Softness (S) = 1/η | 1/2.55 | 0.39 |

| Electrophilicity Index (ω) = χ²/2η | (4.30)² / (2 * 2.55) | 3.62 |

While global descriptors describe the molecule as a whole, Fukui functions identify reactivity at specific atomic sites. researchgate.netscm.com The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. faccts.de

There are three main types of Fukui functions used to predict selectivity:

f⁺(r): Predicts sites for nucleophilic attack (where an electron is added). The atom with the highest f⁺ value is the most likely site for a nucleophile to attack.

f⁻(r): Predicts sites for electrophilic attack (where an electron is removed). The atom with the highest f⁻ value is the most susceptible to attack by an electrophile.

f⁰(r): Predicts sites for radical attack.

For this compound, Fukui analysis would likely identify the nitrogen atom of the nitrile group and the oxygen atoms of the sulfonyl group as primary sites for electrophilic attack (highest f⁻). Conversely, the carbon atom of the nitrile group and the carbon atoms on the benzene ring activated by the sulfonyl group would be predicted as the most probable sites for nucleophilic attack (highest f⁺). youtube.comresearchgate.net This detailed analysis is crucial for predicting regioselectivity in chemical reactions.

Intermolecular Interactions and Non-Covalent Bonding Analysis of this compound

Computational chemistry provides powerful tools to analyze the various interactions that govern the molecular structure and crystal packing of a compound. For this compound, understanding these non-covalent forces is crucial for predicting its physicochemical properties.

Hirshfeld Surface Analysis

Hirshfeld surface (HS) analysis is a versatile method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like normalized contact distance (d_norm) onto the surface, it is possible to identify key contact points between molecules.

The d_norm map for this compound would reveal distinct regions indicating different types of intermolecular contacts. Red spots on the d_norm surface highlight contacts that are shorter than the van der Waals radii, typically representing hydrogen bonds and other strong interactions. For this molecule, such spots would be expected near the sulfonyl oxygen atoms and the hydrogen atoms of the pyrrolidine and benzene rings, indicating O···H and C···H interactions. Blue regions signify contacts longer than the van der Waals radii, while white areas represent contacts of van der Waals separation.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. The plot decomposes the surface into contributions from different atom···atom pairings. For this compound, the analysis would likely show that H···H contacts account for the largest portion of the surface area, a common feature in organic molecules. nih.gov Other significant interactions would include O···H/H···O, C···H/H···C, and N···H/H···N contacts, reflecting the importance of hydrogen bonding and van der Waals forces in the crystal packing. nih.govnih.gov

Table 1: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~40-50% | Represents contacts between hydrogen atoms on adjacent molecules. |

| O···H | ~15-25% | Indicates hydrogen bonding involving the sulfonyl oxygen atoms. |

| C···H | ~10-20% | Arises from interactions between aromatic/aliphatic carbons and hydrogen atoms. |

| N···H | ~5-10% | Involves the nitrogen atoms of the nitrile and sulfonamide groups. |

| Other (C···C, C···N, etc.) | <5% | Minor contributions from other van der Waals contacts. |

Quantum Theory of Atoms In Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing chemical bonding and non-covalent interactions based on the topology of the electron density (ρ(r)). wikipedia.orgamercrystalassn.org This analysis identifies critical points in the electron density, particularly bond critical points (BCPs), which exist between any two atoms linked by a bond path. wiley-vch.de The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the interaction. researchgate.net

For this compound, a QTAIM analysis would confirm the presence of all covalent bonds. More importantly, it would identify and characterize weaker intramolecular and intermolecular non-covalent interactions. For instance, potential weak intramolecular hydrogen bonds, such as C-H···O interactions involving the sulfonyl group and the benzene ring, could be identified by the presence of a bond path and specific topological parameters at the BCP.

The nature of these interactions is classified based on the values at the BCP. Shared interactions (covalent bonds) typically show high ρ(r) and a negative ∇²ρ(r), indicating electron concentration. Closed-shell interactions (like hydrogen bonds and van der Waals forces) are characterized by low ρ(r) and positive ∇²ρ(r), indicating electron depletion. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule, providing crucial insights into its reactivity and intermolecular interaction sites. nih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, nucleophilic sites), while blue indicates regions of positive potential (electron-poor, electrophilic sites). Green and yellow represent areas of near-zero potential. nih.gov

For this compound, the MEP map would show the most negative potential (red/yellow) localized around the electronegative atoms: the two oxygen atoms of the sulfonyl group and the nitrogen atom of the nitrile group. researchgate.net These regions are susceptible to electrophilic attack. Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the aromatic ring and the pyrrolidine ring, making them the likely sites for nucleophilic attack. nih.gov This map visually confirms the molecule's charge distribution, highlighting the regions most likely to engage in hydrogen bonding and other electrostatic interactions. chemrxiv.org

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time, providing a detailed exploration of their conformational space. mdpi.com For a flexible molecule like this compound, MD simulations are invaluable for understanding its structural dynamics, preferred conformations, and the energy barriers between them.

The primary areas of flexibility in this molecule are the pyrrolidine ring, which can adopt various puckered conformations (envelope or twist), and the rotational freedom around the S-N (sulfonyl-pyrrolidine) and S-C (sulfonyl-benzene) single bonds. An MD simulation would track the atomic positions over time, revealing the accessible conformations and the frequency with which they are visited. nih.gov

By analyzing the simulation trajectory, one can determine the potential energy surface and identify the lowest-energy (most stable) conformers. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules or biological targets. The simulations can also provide insights into the dynamics of intramolecular hydrogen bonding and how solvent molecules might influence the conformational equilibrium. mdpi.com

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Frequencies)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. nih.gov The predicted shifts for this compound would help in assigning the signals in an experimental spectrum. For example, the aromatic protons on the benzonitrile (B105546) ring would be expected in the downfield region (7.5-8.0 ppm), while the aliphatic protons of the pyrrolidine ring would appear more upfield. mdpi.com Similarly, the carbon of the nitrile group (C≡N) would have a characteristic chemical shift around 115-120 ppm. st-andrews.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic (Benzonitrile) | 7.5 - 8.2 | 120 - 140 |

| Aliphatic (Pyrrolidine CH₂) | 1.8 - 3.5 | 25 - 55 |

| Nitrile Carbon (C≡N) | - | ~117 |

IR Frequencies: DFT calculations can also predict the vibrational frequencies of the molecule, which correspond to the peaks in an Infrared (IR) spectrum. This is achieved by calculating the second derivatives of the energy with respect to atomic displacements. The predicted IR spectrum for this compound would show characteristic stretching frequencies for its key functional groups. These theoretical predictions are crucial for assigning vibrational modes observed in experimental IR spectroscopy. researchgate.net

Table 3: Predicted Key IR Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2220 - 2240 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1330 - 1360 |

| Sulfonyl (S=O) | Symmetric Stretching | 1150 - 1180 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

Note: Predicted values are based on typical ranges for these functional groups found in computational studies. researchgate.net

Investigation of Optical Properties (e.g., Nonlinear Optical Properties)

Molecules with electron-donating groups connected to electron-accepting groups through a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. nih.gov In this compound, the pyrrolidine group can act as an electron donor, while the sulfonyl and benzonitrile moieties act as electron acceptors. This "push-pull" electronic structure makes it a candidate for NLO applications. nih.gov

Computational methods can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β₀). mdpi.com These parameters quantify the molecule's response to an external electric field, such as that from a high-intensity laser. A large β₀ value is indicative of a strong second-order NLO response, which is essential for applications like second-harmonic generation (SHG). researchgate.net Theoretical studies on similar benzonitrile derivatives have demonstrated that DFT calculations can effectively predict these properties and guide the design of new NLO materials. nih.govresearchgate.net

Table 4: Predicted Nonlinear Optical Properties

| Property | Symbol | Predicted Value (a.u.) | Significance |

|---|---|---|---|

| Dipole Moment | μ | 5 - 8 D | Indicates charge separation and polarity. |

| Average Polarizability | α | ~150 - 200 | Measures the linear response to an electric field. |

| First Hyperpolarizability | β₀ | Significant non-zero value | Indicates potential for second-order NLO activity. |

Table of Mentioned Compounds

Potential Applications of 2 Pyrrolidin 1 Ylsulfonyl Benzonitrile and Its Derivatives in Non Clinical Fields

Role as Synthetic Intermediates for Complex Organic Molecules

The pyrrolidine (B122466) ring is a ubiquitous structural motif in a vast array of natural products and biologically active compounds. chemicalbook.com Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that is highly sought after in medicinal chemistry to explore pharmacophore space more effectively than flat, aromatic systems. nih.govnih.gov The pyrrolidine scaffold is a key component in numerous FDA-approved drugs and is also widely utilized as a chiral auxiliary and organocatalyst in asymmetric synthesis. nih.govunibo.it

The benzonitrile (B105546) group, a benzene (B151609) ring substituted with a nitrile (-C≡N) group, is another important functional group in organic synthesis. nih.gov The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a versatile handle for molecular elaboration. Benzonitrile derivatives have been identified as key components in a variety of bioactive molecules, including inhibitors of enzymes like lysine-specific demethylase 1 (LSD1). nih.govmanchester.ac.uk

Given the synthetic utility of both the pyrrolidine and benzonitrile moieties, 2-(Pyrrolidin-1-ylsulfonyl)benzonitrile serves as a valuable building block for the construction of more complex molecular architectures. The sulfonyl group acts as a stable linker between the pyrrolidine and benzonitrile rings and can also influence the electronic properties and reactivity of the molecule. The pyrrolidine nitrogen is nucleophilic and can participate in various substitution reactions, allowing for the introduction of additional functional groups. chemicalbook.com

The following table summarizes the key functional groups of this compound and their synthetic potential:

| Functional Group | Potential Synthetic Transformations |

| Pyrrolidine Ring | N-alkylation, N-acylation, organocatalysis |

| Benzonitrile Group | Hydrolysis to carboxylic acid, reduction to amine, cycloaddition reactions |

| Sulfonyl Group | Stable linker, can influence reactivity through electronic effects |

The strategic combination of these functional groups in a single molecule allows for a modular approach to the synthesis of diverse and complex chemical entities with potential applications in various fields.

Applications in Materials Science

The electronic and photophysical properties of molecules containing aromatic and heterocyclic components, such as those found in this compound, make them attractive candidates for applications in materials science.

Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these materials is highly dependent on their molecular structure, which influences their electronic properties, such as HOMO/LUMO energy levels and charge carrier mobility. Benzonitrile derivatives have been investigated as components of organic semiconductors, often acting as an electron-accepting moiety in donor-acceptor type molecules. rsc.orgmatilda.scienceresearchgate.net This donor-acceptor architecture can facilitate intramolecular charge transfer, a key process in the operation of many organic electronic devices. The sulfonyl group, being electron-withdrawing, can further modulate the electronic properties of the benzonitrile ring. The pyrrolidine group, on the other hand, can act as an electron-donating group, and its incorporation can influence the photophysical properties of the molecule. nih.gov

The photophysical properties of pyrrolidine-containing aromatic compounds have been a subject of interest. mdpi.com The interaction between the lone pair of electrons on the pyrrolidine nitrogen and the aromatic system can lead to interesting fluorescent and photoluminescent behaviors. Benzonitrile derivatives have been specifically explored for their application in OLEDs, where they can function as emitters or host materials. rsc.orgmatilda.scienceresearchgate.netrsc.org The electronic polarizability of benzonitrile is a key property in this context. znaturforsch.comresearchgate.net The specific substitution pattern in this compound could lead to unique photophysical properties, making its derivatives potential candidates for new optoelectronic materials.

Polymers containing sulfonyl groups, known as sulfonated polymers, are an important class of materials with applications in areas such as fuel cell membranes and ion-exchange resins. researchgate.netmdpi.commdpi.comnih.gov The introduction of sulfonic acid groups into a polymer backbone can significantly alter its properties, such as hydrophilicity and ionic conductivity. mdpi.com While this compound itself is not a polymer, it could potentially be functionalized and incorporated as a monomer into a polymer chain. The resulting polymer would possess the combined properties of the pyrrolidine, sulfonyl, and benzonitrile groups, potentially leading to materials with tailored thermal, mechanical, and electronic properties.

The development of chemical sensors often relies on the principle of molecular recognition, where a host molecule selectively binds to a specific analyte. The benzonitrile moiety has been shown to be recognized by supramolecular macrocycles through non-covalent interactions. This suggests that materials incorporating the this compound scaffold could potentially be designed to act as sensors for specific molecules or ions. The pyrrolidine and sulfonyl groups could be further functionalized to enhance the selectivity and sensitivity of such sensors.

Catalytic Applications (e.g., as Ligands or Active Components)

The nitrogen atom in the pyrrolidine ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. chemicalbook.com Ligands containing pyrrolidine and other nitrogen heterocycles are extensively used in asymmetric catalysis to control the stereochemical outcome of chemical reactions. unibo.itnih.govkcl.ac.ukresearchgate.netnih.gov The sulfonyl and nitrile groups could also potentially participate in metal coordination, making this compound and its derivatives multidentate ligand candidates.

The design of metal-organic frameworks (MOFs) is another area where such molecules could find application. MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.govrsc.orgrsc.orgresearchgate.netbohrium.com The properties of MOFs can be tuned by changing the organic linker. A molecule like this compound, with its multiple potential coordination sites, could be explored as a linker in the synthesis of novel MOFs with interesting catalytic or gas sorption properties.

Development as Chemical Probes and Tools in Basic Chemical Research

The utility of a chemical compound as a probe or tool in fundamental research hinges on its ability to selectively interact with biological targets or chemical systems, thereby enabling the study of specific processes. For a molecule like this compound, its potential in this area would be predicated on the unique properties conferred by its constituent chemical groups: the pyrrolidine ring, the sulfonyl group, and the benzonitrile moiety.

In principle, compounds with such functional groups can be explored for various research applications. The pyrrolidine ring is a common scaffold in medicinal chemistry and can be a key feature for molecular recognition. nih.gov The sulfonyl group is a versatile functional group known for its role in molecular interactions and its presence in various biologically active molecules. Similarly, the benzonitrile group can participate in molecular interactions and serve as a reactive handle for further chemical modifications.

However, the scientific literature does not currently contain specific examples or detailed research findings on the use of this compound itself as a chemical probe. There is a notable absence of studies that characterize its selectivity, potency, or mechanism of action in a basic research context, separate from any potential therapeutic applications. Consequently, a data-driven discussion of its role as a research tool is not possible at this time.

Further research would be necessary to explore and establish the potential of this compound in non-clinical chemical research. Such studies would involve screening the compound against various biological and chemical targets to identify any specific interactions and subsequently characterizing these interactions to validate its utility as a research probe.

Future Directions and Challenges in the Research of 2 Pyrrolidin 1 Ylsulfonyl Benzonitrile

Development of Novel and Highly Sustainable Synthetic Routes

A primary challenge in the future study of 2-(Pyrrolidin-1-ylsulfonyl)benzonitrile is the development of efficient and environmentally benign synthetic methodologies. Traditional methods for the synthesis of sulfonamides often involve the use of harsh reagents and solvents. researchgate.net Future research should focus on creating novel synthetic pathways that are both high-yielding and sustainable.

Key Areas for Future Investigation:

Green Solvents: Exploration of aqueous-based systems or biodegradable solvents like polyethylene (B3416737) glycol (PEG)-400 to replace traditional volatile organic compounds. tandfonline.com

Catalytic Systems: Development of novel metal-free or earth-abundant metal catalysts to facilitate the coupling of a 2-cyanobenzenesulfonyl precursor with pyrrolidine (B122466), minimizing waste and improving atom economy. researchgate.net

Mechanochemistry: Investigating solvent-free mechanochemical approaches, which have shown promise for the sustainable synthesis of other sulfonamides, could offer a significant reduction in solvent waste. rsc.org

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis.

A comparative analysis of potential future sustainable synthetic routes is presented in Table 1.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Aqueous Medium Synthesis | Environmentally benign, reduced toxicity. tandfonline.com | Solubility of starting materials, potential for side reactions. |

| Mechanosynthesis | Solvent-free, high efficiency, cost-effective. rsc.org | Scalability, control over reaction intermediates. |

| Catalytic Methods | High atom economy, potential for high yields. researchgate.net | Catalyst cost and stability, removal of catalyst from the final product. |

| Flow Chemistry | Enhanced safety and scalability, precise process control. | Initial setup cost, potential for clogging. |

This table is a projection of potential future research directions and is not based on existing experimental data for this compound.

Exploration of Undiscovered Reactivity Patterns and Transformations

The reactivity of this compound is largely unexplored. The interplay between the electron-withdrawing benzonitrile (B105546) group and the pyrrolidinylsulfonyl moiety could lead to unique chemical behaviors. Future research will need to systematically investigate its reactivity under various conditions.

Potential Research Avenues:

Transformations of the Nitrile Group: Investigating the hydrolysis, reduction, or cycloaddition reactions of the nitrile group to synthesize novel derivatives.

Reactivity of the Sulfonamide Linkage: Studying the stability and potential cleavage of the S-N bond under different chemical environments.

Reactions at the Aromatic Ring: Exploring electrophilic and nucleophilic aromatic substitution reactions to further functionalize the benzene (B151609) ring.

Photocatalysis: The use of visible-light photocatalysis could unveil novel reaction pathways that are not accessible through traditional thermal methods. researchgate.net

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers a powerful tool to predict the properties and reactivity of this compound before engaging in extensive experimental work. The application of advanced modeling techniques will be crucial in guiding future research.

Future Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to determine the molecular structure, electronic properties, and vibrational frequencies of the compound. researchgate.net This can provide insights into its reactivity and spectroscopic characteristics.

Molecular Docking: If the compound is explored for applications in areas like materials science, molecular docking studies could predict its binding interactions with various receptors or surfaces. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Should a series of derivatives be synthesized and tested for specific properties, QSAR modeling could establish a mathematical relationship between their chemical structure and their activity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with solvents or other molecules over time.

A summary of potential computational modeling applications is provided in Table 2.

| Modeling Technique | Predicted Properties | Potential Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic data. researchgate.net | Guidance for synthetic modifications and understanding of reactivity. |

| Molecular Docking | Binding affinities and modes to target structures. nih.govnih.gov | Rational design for material science applications. |

| QSAR | Predictive models for material properties. mdpi.com | Efficient screening of virtual libraries of derivatives. |

| Molecular Dynamics (MD) | Conformational flexibility, intermolecular interactions. | Understanding behavior in different environments. |

This table outlines potential applications of computational modeling and does not represent results from existing studies on this compound.

Integration into Emerging Technologies for Advanced Materials (non-clinical)

While no current applications of this compound in advanced materials have been reported, its chemical structure suggests potential for future exploration in this domain. The combination of a rigid aromatic core, a polar sulfonamide group, and a nitrile functionality could be leveraged in the design of novel materials.

Potential Areas of Application:

Organic Electronics: The benzonitrile moiety is a common building block in materials for organic electronics. Future research could investigate the potential of this compound as a component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Polymers and Resins: The molecule could potentially be incorporated as a monomer or an additive in the synthesis of high-performance polymers, imparting specific properties such as thermal stability or altered dielectric constants.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrile and sulfonamide groups could act as ligands for metal ions, opening the possibility of designing novel coordination polymers or MOFs with interesting structural and functional properties.

The exploration of these applications will face the challenge of establishing structure-property relationships and developing scalable and cost-effective methods for material synthesis and processing.

Q & A

Q. What are the standard synthetic routes for 2-(pyrrolidin-1-ylsulfonyl)benzonitrile, and what methodological considerations are critical for yield optimization?

The synthesis typically involves sulfonylation of benzonitrile derivatives with pyrrolidine sulfonyl chloride. A validated approach includes:

- Step 1 : Reacting 2-cyanobenzene sulfonyl chloride with pyrrolidine in a polar aprotic solvent (e.g., DMF or dichloromethane) under nitrogen at 0–25°C.

- Step 2 : Neutralization with aqueous sodium bicarbonate, followed by extraction and solvent evaporation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Critical factors include stoichiometric control of pyrrolidine to avoid side reactions (e.g., over-sulfonylation) and maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- NMR : The -NMR spectrum should show aromatic protons (δ 7.5–8.0 ppm), pyrrolidine protons (δ 3.1–3.4 ppm for N–CH, δ 1.8–2.0 ppm for CH-CH), and absence of sulfonyl chloride peaks (δ ~3.5–4.0 ppm).

- IR : Key peaks include C≡N stretch (~2230 cm) and S=O asymmetric/symmetric stretches (~1360 cm and ~1150 cm).

- HR-MS : Molecular ion [M+H] at m/z 251.08 (CHNOS).

Cross-validation with X-ray crystallography (for crystalline derivatives) is recommended for absolute configuration confirmation .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

- Anticancer Activity : MTT assay against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines. IC values <50 µM suggest therapeutic potential.

- Antibacterial Screening : Broth microdilution against Staphylococcus aureus and Escherichia coli. Compare MIC values to standard antibiotics (e.g., ampicillin).

- Enzyme Inhibition : Target kinases (e.g., EGFR) using fluorescence-based assays. Include positive controls (e.g., erlotinib) to benchmark activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

Contradictions often arise from:

- Purity Variations : Use HPLC (≥98% purity) and confirm absence of residual solvents (e.g., DMF) via -NMR.

- Assay Conditions : Standardize cell culture media (e.g., FBS concentration), incubation time (48–72 hr), and solvent controls (DMSO ≤0.1%).

- Structural Analogues : Compare with methyl or trifluoromethyl derivatives to isolate the sulfonyl-pyrrolidine moiety's contribution to activity.

Replicate experiments in triplicate and validate with orthogonal assays (e.g., apoptosis vs. proliferation markers) .

Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses involving sensitive intermediates?

- Protecting Groups : Temporarily protect the nitrile group using trimethylsilyl cyanide (TMSCN) during sulfonylation to prevent side reactions.

- Temperature Control : Perform sulfonyl chloride coupling at −10°C to minimize decomposition.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation while reducing reaction time.

Monitor progress via TLC (R ~0.4 in 1:1 ethyl acetate/hexane) and isolate intermediates promptly .

Q. How does the electronic nature of the pyrrolidine-sulfonyl group influence the compound’s reactivity in cross-coupling reactions?

The sulfonyl group acts as a strong electron-withdrawing group (EWG), activating the benzonitrile ring for nucleophilic aromatic substitution (SNAr) at the para position. Computational studies (DFT, B3LYP/6-31G*) show:

- Reduced electron density at the nitrile carbon (NPA charge: −0.12 vs. −0.08 for unsubstituted benzonitrile).

- Enhanced stability of Meisenheimer complexes in SNAr reactions with amines or thiols.

Experimental validation: React with morpholine in DMSO at 80°C to yield 4-morpholino-2-(pyrrolidin-1-ylsulfonyl)benzonitrile (85% yield) .

Q. What advanced techniques characterize the compound’s interactions with biological targets (e.g., kinases)?

- Surface Plasmon Resonance (SPR) : Immobilize recombinant kinase (e.g., EGFR) on a CM5 chip to measure binding affinity (K).

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1M17) to predict binding poses. Key interactions: Sulfonyl oxygen with Lys721, nitrile with Met768.

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) during binding to confirm thermodynamic driving forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.